molecular formula C14H14N2O2S B11709146 N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide

N'-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11709146
M. Wt: 274.34 g/mol
InChI Key: XFVGBUGPKZIHDQ-XNTDXEJSSA-N
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Description

N’-(4-Ethoxybenzylidene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-ethoxybenzaldehyde and 2-thiophenecarbohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Corresponding amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA: Affecting gene expression and cellular processes.

    Modulating signaling pathways: Influencing cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxybenzylidene)-4-butylaniline: Another hydrazone with similar structural features.

    N-(4-Methoxybenzylidene)-4-butylaniline: A related compound with a methoxy group instead of an ethoxy group.

Uniqueness

N’-(4-Ethoxybenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the ethoxybenzylidene and thiophenecarbohydrazide moieties

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O2S/c1-2-18-12-7-5-11(6-8-12)10-15-16-14(17)13-4-3-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

XFVGBUGPKZIHDQ-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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